molecular formula C18H18O B14612944 3,6,10,10-Tetramethylphenanthren-9(10H)-one CAS No. 60565-98-2

3,6,10,10-Tetramethylphenanthren-9(10H)-one

Cat. No.: B14612944
CAS No.: 60565-98-2
M. Wt: 250.3 g/mol
InChI Key: PUAUHCYIKMBXML-UHFFFAOYSA-N
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Description

3,6,10,10-Tetramethylphenanthren-9(10H)-one is an organic compound belonging to the phenanthrene family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,10,10-Tetramethylphenanthren-9(10H)-one typically involves multi-step organic reactions. One common approach might include:

    Aromatic Substitution: Starting with a phenanthrene derivative, methyl groups can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using similar reaction pathways but optimized for yield and cost-effectiveness. Catalysts and reaction conditions are carefully controlled to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,6,10,10-Tetramethylphenanthren-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution can introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: Phenanthren-9-ol derivatives.

    Substitution: Halogenated or nitrated phenanthrene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential use in drug development due to its unique structural properties.

    Industry: Applications in organic electronics and materials science.

Mechanism of Action

The mechanism of action of 3,6,10,10-Tetramethylphenanthren-9(10H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting molecular pathways. In materials science, its aromatic structure can contribute to electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: The parent compound, lacking the methyl and ketone groups.

    9,10-Phenanthrenequinone: An oxidized derivative with quinone groups.

    Tetramethylphenanthrene: A derivative with methyl groups but no ketone.

Uniqueness

3,6,10,10-Tetramethylphenanthren-9(10H)-one is unique due to the combination of methyl groups and a ketone group, which can influence its reactivity and applications.

Properties

CAS No.

60565-98-2

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

3,6,10,10-tetramethylphenanthren-9-one

InChI

InChI=1S/C18H18O/c1-11-5-7-13-14(9-11)15-10-12(2)6-8-16(15)18(3,4)17(13)19/h5-10H,1-4H3

InChI Key

PUAUHCYIKMBXML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(C3=C2C=C(C=C3)C)(C)C

Origin of Product

United States

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